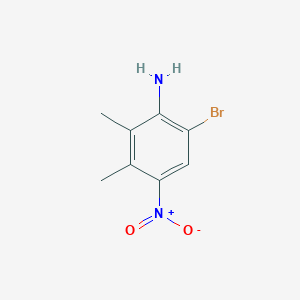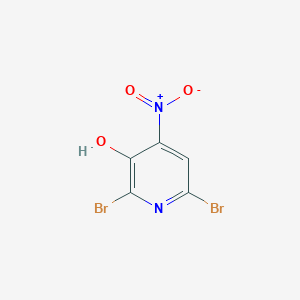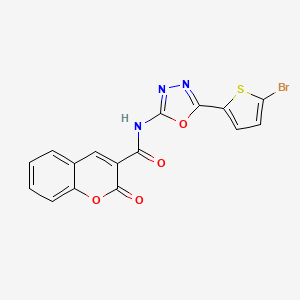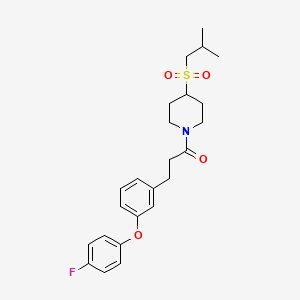
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its reactivity with other substances.Scientific Research Applications
Structural Analyses and Synthesis
- Structural analysis of related compounds, such as paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), has provided insights into crystal forms and molecular conformations, which are crucial for understanding drug-receptor interactions and solubility characteristics (Yokota, Uekusa, & Ohashi, 1999).
- Synthesis routes for halogen-bearing phenolic chalcones and their corresponding bis Mannich bases have been developed, showcasing methods to incorporate specific functional groups that could modify biological activity or pharmacokinetic properties (Yamali, Gul, Sakagami, & Supuran, 2016).
Biological Activities
- Analogs of paroxetine, with modifications to the tropane ring, have been evaluated for their binding affinity to serotonin transporters, highlighting the importance of stereochemistry and structural modifications in designing compounds with desired biological activities (Keverline-Frantz et al., 1998).
- Research on 1-substituted piperidines has explored their pharmacological properties, including their use as therapeutic agents, indicating the potential medical applications of structurally related piperidine derivatives (Vardanyan, 2018).
Material Science Applications
- Studies on the synthesis and properties of spiro-piperidin-4-ones, for example, have demonstrated the versatility of piperidine derivatives in material science, particularly in the development of new materials with specific mechanical or chemical properties (Kumar et al., 2008).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and its environmental impact.
Future Directions
This would involve speculating on potential future research directions. This could include new synthetic methods, new applications, or new studies to further understand the compound’s properties or mechanism of action.
Please note that this is a general guide and the specific details would depend on the particular compound and the available research on it. If you have access to a chemical database or a scientific literature database, you might be able to find more specific information. If you’re working in a lab, please make sure to follow all safety guidelines when handling this or any other chemical. If you’re a student, please consult with your instructor or advisor for guidance. If you’re neither, and you’re just curious, I hope this information is helpful!
properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FNO4S/c1-18(2)17-31(28,29)23-12-14-26(15-13-23)24(27)11-6-19-4-3-5-22(16-19)30-21-9-7-20(25)8-10-21/h3-5,7-10,16,18,23H,6,11-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSNXFICIHSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

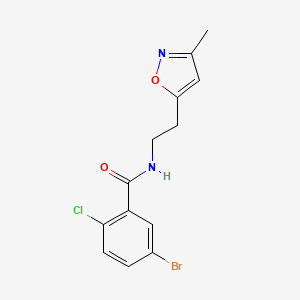
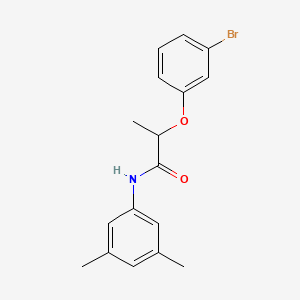
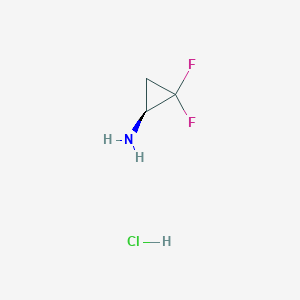
![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2887557.png)
![7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887559.png)
![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)
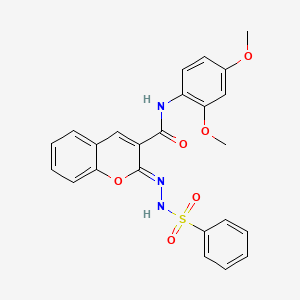
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)
![N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2887569.png)
![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)
